

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde literature review and background

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Compound of Interest

Compound Name: 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

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An In-depth Technical Guide to 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Summary

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde, a derivative of syringaldehyde, is an aromatic aldehyde that holds potential as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a protected hydroxyl group and two methoxy substituents on the benzene ring, makes it a valuable intermediate for creating complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications based on current scientific literature.

Chemical and Physical Properties

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde is typically a yellow to brown crystalline powder. While a definitive melting point has not been consistently reported in the literature, its physical state suggests a relatively stable solid at room temperature. The key physicochemical data for this compound are summarized in the table below.

Property	Value	Source
CAS Number	6527-32-8	
Molecular Formula	C ₁₆ H ₁₆ O ₄	
Molecular Weight	272.30 g/mol	
Physical Form	Yellow to brown powder or crystals	
Storage Temperature	2-8°C, under inert atmosphere	

Synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

The primary route for the synthesis of **4-(benzyloxy)-3,5-dimethoxybenzaldehyde** is through the benzylation of 4-hydroxy-3,5-dimethoxybenzaldehyde, commonly known as syringaldehyde. This reaction protects the phenolic hydroxyl group as a benzyl ether.

General Experimental Protocol: Benzylation of Syringaldehyde

This protocol is adapted from the general procedure for the benzylation of hydroxybenzaldehydes.^[1]

Materials:

- 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde)
- Benzyl bromide
- Anhydrous potassium carbonate (K₂CO₃)
- Ethanol
- Ethyl acetate (EtOAc)
- Diethyl ether (Et₂O)

- Saturated sodium chloride solution
- 5% Sodium hydroxide solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Under a nitrogen atmosphere, dissolve syringaldehyde in ethanol.
- Add anhydrous potassium carbonate to the solution, followed by the dropwise addition of benzyl bromide.
- Reflux the reaction mixture for several hours (typically 12-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, filter off the potassium carbonate and wash the residue with ethyl acetate.
- Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the resulting crude product in diethyl ether.
- Wash the ether solution sequentially with a saturated sodium chloride solution, a 5% sodium hydroxide solution, and finally with distilled water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- The crude **4-(benzyloxy)-3,5-dimethoxybenzaldehyde** can be further purified by recrystallization from ethanol to yield the final product.

Synthesis of **4-(benzyloxy)-3,5-dimethoxybenzaldehyde**.

Spectroscopic Data

Detailed experimental spectroscopic data for **4-(benzyloxy)-3,5-dimethoxybenzaldehyde** is not readily available in the public domain. However, based on the known spectra of the closely

related compound, 4-(benzyloxy)-3-methoxybenzaldehyde, the following characteristic signals can be anticipated.

^1H NMR (Proton Nuclear Magnetic Resonance):

- An aldehyde proton singlet around δ 9.8 ppm.
- A singlet for the benzylic protons ($-\text{O}-\text{CH}_2-\text{Ph}$) around δ 5.1 ppm.
- A multiplet for the aromatic protons of the benzyl group between δ 7.3-7.5 ppm.
- A singlet for the aromatic protons on the dimethoxy-substituted ring.
- A singlet for the methoxy protons ($-\text{OCH}_3$) around δ 3.9 ppm.

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):

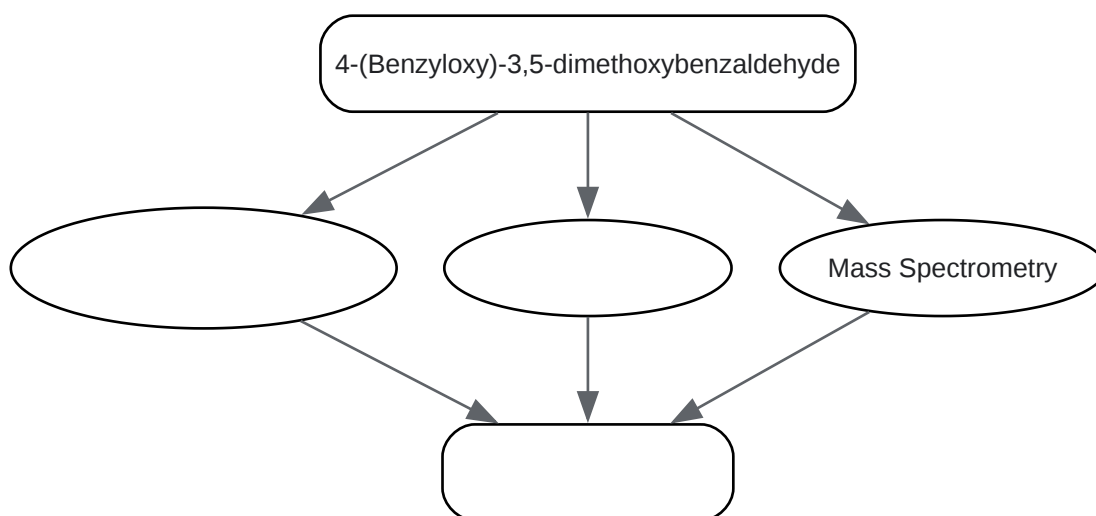
- An aldehyde carbonyl carbon signal around δ 191 ppm.
- Aromatic carbon signals between δ 105-160 ppm.
- A benzylic carbon signal around δ 70 ppm.
- Methoxy carbon signals around δ 56 ppm.

IR (Infrared) Spectroscopy:

- A strong $\text{C}=\text{O}$ stretching vibration for the aldehyde group around $1680\text{-}1700\text{ cm}^{-1}$.
- C-H stretching vibrations for the aromatic and aliphatic protons around $2800\text{-}3100\text{ cm}^{-1}$.
- C-O stretching vibrations for the ether linkages in the range of $1000\text{-}1300\text{ cm}^{-1}$.

Mass Spectrometry (MS):

- The molecular ion peak (M^+) would be expected at $m/z = 272.1$.
- Common fragmentation patterns would likely involve the loss of the benzyl group or the aldehyde functionality.



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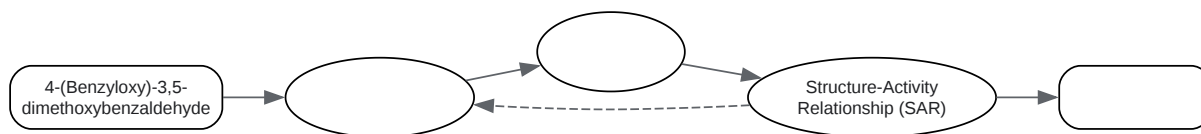
Workflow for Spectroscopic Characterization.

Potential Biological Activity and Applications

While specific biological studies on **4-(benzyloxy)-3,5-dimethoxybenzaldehyde** are limited, the broader class of benzaldehyde derivatives has been investigated for a range of biological activities. These include antimicrobial, antifungal, and antioxidant properties.

Of particular interest to drug development professionals is the potential for this compound and its derivatives to act as inhibitors of aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform, which has been identified as a target in cancer stem cells.^[2] The trimethoxyphenyl moiety is a common feature in various biologically active compounds, including inhibitors of tubulin polymerization, which are a cornerstone of cancer chemotherapy.^[3]

The presence of the benzyloxy group offers a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These studies could explore the impact of different substituents on the benzyl ring or modifications of the aldehyde group on the compound's biological activity.



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Role in a Drug Discovery Workflow.

Conclusion

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde is a chemical intermediate with significant potential for use in medicinal chemistry and drug discovery. Its straightforward synthesis from the readily available natural product, syringaldehyde, makes it an attractive starting material. While comprehensive experimental data on its properties and biological activities are still emerging, the structural motifs present in the molecule suggest that it and its derivatives are promising candidates for the development of new therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate its pharmacological profile and unlock its potential in drug development pipelines.

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